molecular formula C15H15FN2O3 B1355922 N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide CAS No. 953896-36-1

N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide

Cat. No. B1355922
M. Wt: 290.29 g/mol
InChI Key: OTBCZFWQBCSQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide, commonly referred to as N-FPA, is an organic compound that is used in a variety of scientific research applications. N-FPA is a versatile molecule with a wide range of biochemical and physiological effects. It is a non-toxic, water-soluble compound that is relatively easy to synthesize and store.

Scientific Research Applications

Green Synthesis

The compound N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide is an important intermediate in the synthesis of certain dyes. For example, it is involved in the green synthesis of azo disperse dyes, where a novel Pd/C catalyst with high activity, selectivity, and stability is used for the hydrogenation of similar compounds, thereby improving the environmental friendliness of the process (Zhang Qun-feng, 2008).

Radiopharmaceutical Research

The compound has been studied in the context of radiopharmaceutical research. Derivatives of N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide have been synthesized and evaluated as potential radioligands for peripheral benzodiazepine receptors (PBR). These derivatives show promise in brain imaging and could potentially assist in the diagnosis and research of neurological disorders (Ming-Rong Zhang et al., 2003).

Nanomaterials Research

In the field of materials science, N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide derivatives have been used to create novel nanomaterials. An example is the immobilization of a similar compound on single-walled carbon nanotubes, forming a complex with europium for photoluminescence applications. This research is indicative of the potential applications of these compounds in the development of new nanomaterials with unique properties (Xiao Feng Li et al., 2011).

Organic Synthesis and Medicinal Chemistry

N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide and its related compounds have been the subject of synthesis and evaluation in medicinal chemistry. They serve as models for studying structure-activity relationships in the development of new pharmaceuticals, such as anticonvulsants and pain-attenuating compounds (Amber M King et al., 2011).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-20-14-6-5-11(17)8-13(14)18-15(19)9-21-12-4-2-3-10(16)7-12/h2-8H,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBCZFWQBCSQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)COC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide

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